
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one is a halogenated phenothiazine derivative Phenothiazines are a class of heterocyclic compounds that have been widely studied for their diverse chemical properties and applications
Métodos De Preparación
The synthesis of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one typically involves multi-step organic reactions. The process begins with the halogenation of phenothiazine derivatives, where bromine and chlorine are introduced into the molecular structure. The reaction conditions often require the use of strong halogenating agents and controlled environments to ensure the selective substitution of hydrogen atoms with halogens. Industrial production methods may involve large-scale halogenation reactions under optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated derivatives.
Substitution: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under specific conditions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study halogenation reactions and the effects of halogen substituents on chemical reactivity.
Biology: The compound’s halogenated structure makes it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of advanced materials, such as halogenated polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various biomolecules, potentially disrupting their normal function. This compound may also interfere with cellular pathways by altering the redox state or by binding to specific receptors or enzymes.
Comparación Con Compuestos Similares
1,2,8,9-Tetrabromo-7-chloro-3H-phenothiazin-3-one can be compared with other halogenated phenothiazines, such as:
1,2,4,5-Tetrabromo-3,6-dimethyl-benzene: Another halogenated compound with similar bromine content but different structural features.
1,2,8,9-Tetrabromo-3H-phenothiazin-3-one: Lacks the chlorine atom, which may result in different chemical and biological properties.
7-Chloro-3H-phenothiazin-3-one: Contains only chlorine, making it less halogenated and potentially less reactive
Propiedades
Número CAS |
62721-52-2 |
|---|---|
Fórmula molecular |
C12H2Br4ClNOS |
Peso molecular |
563.3 g/mol |
Nombre IUPAC |
1,2,8,9-tetrabromo-7-chlorophenothiazin-3-one |
InChI |
InChI=1S/C12H2Br4ClNOS/c13-7-3(17)1-5-11(9(7)15)18-12-6(20-5)2-4(19)8(14)10(12)16/h1-2H |
Clave InChI |
LXNPVMKJNBKFCT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Br)Br)N=C3C(=CC(=O)C(=C3Br)Br)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
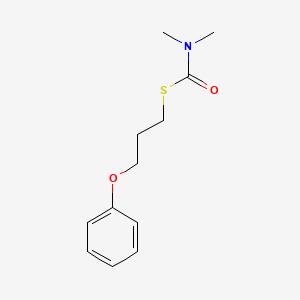
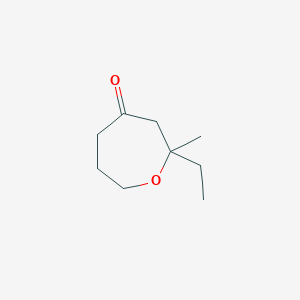
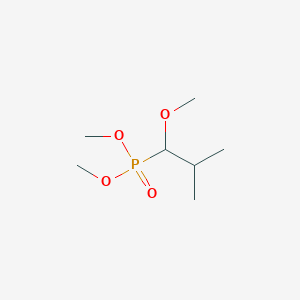
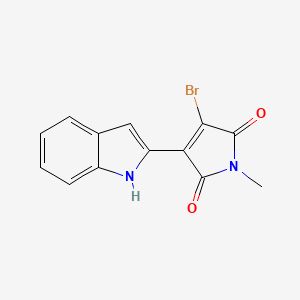
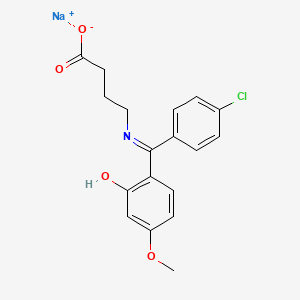
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

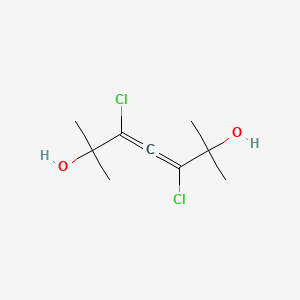
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)

